4-[2-(Chloromethyl)butyl]-1,3-thiazole
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Overview
Description
4-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules. The presence of a chloromethyl group and a butyl chain attached to the thiazole ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the reaction of 2-chloro-1-(chloromethyl)butane with thioamides or thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dioxane, and the mixture is heated to reflux to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Chloromethyl)butyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, can react with the chloromethyl group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the thiazole ring.
Reducing Agents: Such as sodium borohydride, can reduce the thiazole ring.
Major Products:
Substituted Thiazoles: Resulting from nucleophilic substitution.
Oxidized Thiazoles: Resulting from oxidation reactions.
Reduced Thiazoles: Resulting from reduction reactions.
Scientific Research Applications
4-[2-(Chloromethyl)butyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 4-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The thiazole ring can also interact with biological receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 4-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to the presence of the chloromethyl and butyl groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12ClNS |
---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
4-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-11-6-10-8/h5-7H,2-4H2,1H3 |
InChI Key |
LYGVQXWUHIHHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CSC=N1)CCl |
Origin of Product |
United States |
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